molecular formula C21H25NOSi B14449523 N-[2-(4-Methylphenyl)-1-phenylethyl]-3-(trimethylsilyl)prop-2-ynamide CAS No. 78935-00-9

N-[2-(4-Methylphenyl)-1-phenylethyl]-3-(trimethylsilyl)prop-2-ynamide

Cat. No.: B14449523
CAS No.: 78935-00-9
M. Wt: 335.5 g/mol
InChI Key: UNUGGLARAMKKNK-UHFFFAOYSA-N
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Description

N-[2-(4-Methylphenyl)-1-phenylethyl]-3-(trimethylsilyl)prop-2-ynamide is an organic compound with a complex structure that includes aromatic rings, a trimethylsilyl group, and an ynamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methylphenyl)-1-phenylethyl]-3-(trimethylsilyl)prop-2-ynamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first prepare the intermediate compounds through a series of reactions such as Friedel-Crafts acylation, reduction, and silylation. The final step often involves the coupling of the intermediate with an ynamide precursor under specific conditions, such as the use of a palladium catalyst and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Methylphenyl)-1-phenylethyl]-3-(trimethylsilyl)prop-2-ynamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[2-(4-Methylphenyl)-1-phenylethyl]-3-(trimethylsilyl)prop-2-ynamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-[2-(4-Methylphenyl)-1-phenylethyl]-3-(trimethylsilyl)prop-2-ynamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other ynamides and silylated organic molecules, such as:

  • N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide
  • N-[2-(4-Methylphenyl)-1-phenylethyl]-3-(trimethylsilyl)prop-2-ynylamine

Uniqueness

N-[2-(4-Methylphenyl)-1-phenylethyl]-3-(trimethylsilyl)prop-2-ynamide is unique due to the presence of both the trimethylsilyl group and the ynamide functional group. This combination imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for certain synthetic and research applications.

Properties

CAS No.

78935-00-9

Molecular Formula

C21H25NOSi

Molecular Weight

335.5 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-1-phenylethyl]-3-trimethylsilylprop-2-ynamide

InChI

InChI=1S/C21H25NOSi/c1-17-10-12-18(13-11-17)16-20(19-8-6-5-7-9-19)22-21(23)14-15-24(2,3)4/h5-13,20H,16H2,1-4H3,(H,22,23)

InChI Key

UNUGGLARAMKKNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(C2=CC=CC=C2)NC(=O)C#C[Si](C)(C)C

Origin of Product

United States

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